molecular formula C7H9N3 B3332269 4-(Hydrazinylidenemethyl)aniline CAS No. 88237-23-4

4-(Hydrazinylidenemethyl)aniline

Cat. No. B3332269
CAS RN: 88237-23-4
M. Wt: 135.17 g/mol
InChI Key: SEFDCFLYBJVLQZ-UHFFFAOYSA-N
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Description

Aniline, also known as aminobenzene or phenylamine, is an organic compound with the formula C6H5NH2 . It’s a precursor to many industrial chemicals, mainly used in the manufacture of precursors to polyurethane .


Synthesis Analysis

The synthesis of anilines has been extensively studied. Classical methods include direct nucleophilic substitution, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents . Modern approaches involve palladium-catalyzed methods .


Molecular Structure Analysis

Aniline is nonplanar, with its NH2 group lying at an angle of approximately 42 degrees to the plane of the benzene ring . Substituents on the phenyl ring can alter this out-of-plane angle as well as other molecular properties .


Chemical Reactions Analysis

The chemical reduction of aniline derivatives has been studied. For example, the synthesis of methylenedianiline (MDA) from the condensation product of aniline and formaldehyde has been elucidated .


Physical And Chemical Properties Analysis

Aniline has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Mechanism of Action

While the specific mechanism of action for “4-(Hydrazinylidenemethyl)aniline” is not available, aniline and its derivatives are known to interact with various biological targets. For instance, aniline interacts with Kallikrein-1 and Serum albumin in humans .

Safety and Hazards

Aniline is considered hazardous. It’s toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

Research on aniline and its derivatives continues to be a vibrant field. Future directions include the development of new synthetic methods, exploration of their biological activities, and their applications in various industries .

properties

IUPAC Name

4-methanehydrazonoylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFDCFLYBJVLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733268
Record name 4-(Hydrazinylidenemethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydrazinylidenemethyl)aniline

CAS RN

88237-23-4
Record name 4-Aminobenzaldehyde hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88237-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydrazinylidenemethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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